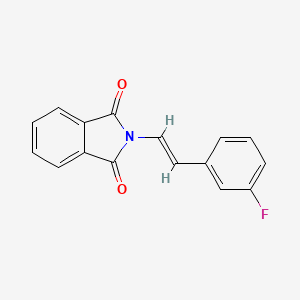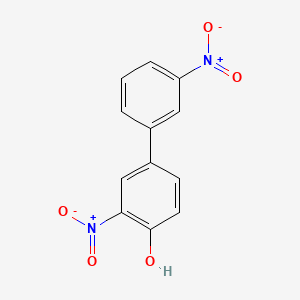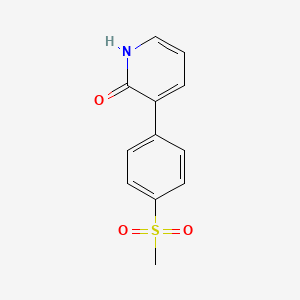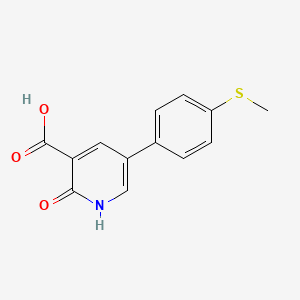
N-(3-Fluorostyryl)phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorostyryl)phthalimide (FSI) is a heterocyclic compound composed of a phthalimide ring with an N-fluoroalkyl substituent. It is a relatively new compound that is gaining attention for its potential applications in the medical, pharmaceutical, and industrial fields. FSI has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
N-(3-Fluorostyryl)phthalimide has been studied in a variety of scientific research applications. It has been studied for its potential use in the medical field, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the pharmaceutical industry, as it has been shown to have antifungal and antiviral properties. Additionally, this compound has been studied for its potential use in the industrial field, as it has been shown to be effective in the production of certain plastics.
Mechanism of Action
The mechanism of action of N-(3-Fluorostyryl)phthalimide is not yet fully understood. However, it is believed that this compound works by targeting and binding to certain proteins in the cell, which can then lead to the inhibition of cell growth. Additionally, this compound has been shown to interact with certain enzymes, which can lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as inhibit the growth of certain fungi and viruses. Additionally, this compound has been shown to inhibit the production of certain proteins, enzymes, and hormones, which can lead to the inhibition of certain biochemical processes.
Advantages and Limitations for Lab Experiments
N-(3-Fluorostyryl)phthalimide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, this compound has a low toxicity profile, making it safe for use in lab experiments. However, this compound does have some limitations for use in lab experiments. It is not water-soluble, so it must be dissolved in a solvent before it can be used. Additionally, this compound has a relatively short shelf-life, so it must be stored in a cool, dry place in order to maintain its efficacy.
Future Directions
N-(3-Fluorostyryl)phthalimide has a number of potential future applications. It could be used to develop new pharmaceuticals, as its antifungal and antiviral properties could be used to create new drugs. Additionally, this compound could be used to develop new industrial products, as its ability to inhibit the production of certain proteins could be used to produce new plastics. Finally, this compound could be used to develop new medical treatments, as its ability to inhibit the growth of cancer cells could be used to create new treatments for cancer.
Synthesis Methods
N-(3-Fluorostyryl)phthalimide can be synthesized using a variety of methods. The most common method is the Buchwald-Hartwig amination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Other synthesis methods include the use of a Friedel-Crafts acylation reaction, the use of an N-chloroimide, and the use of a Grignard reaction.
properties
IUPAC Name |
2-[(E)-2-(3-fluorophenyl)ethenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-12-5-3-4-11(10-12)8-9-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZHHMPVOPBOP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)









![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)


![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)